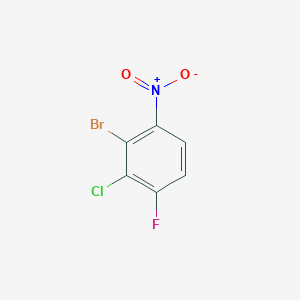

Benzene, 2-bromo-3-chloro-4-fluoro-1-nitro-

Description

Significance of Highly Substituted Aromatic Systems in Advanced Organic Synthesis

Highly substituted aromatic systems are fundamental building blocks in the field of advanced organic synthesis, playing a crucial role in the development of pharmaceuticals, agrochemicals, and materials science. spectroscopyonline.comwikipedia.org The precise arrangement of multiple substituents on a benzene (B151609) ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and material characteristics. spectroscopyonline.com The strategic introduction of various functional groups onto an aromatic core is a key strategy for accessing complex molecular architectures with tailored functions. nih.gov For instance, polysubstituted aromatic compounds are prevalent in a wide array of drug molecules, where the specific substitution pattern is often essential for the molecule's interaction with biological targets. In materials science, the controlled placement of substituents influences properties such as conductivity, optical activity, and thermal stability in polymers and other functional materials. nist.gov

The synthesis of these complex aromatic structures often relies on electrophilic aromatic substitution reactions, a cornerstone of organic chemistry that enables the introduction of a diverse range of functional groups onto the benzene ring. nih.gov The ability to control the regioselectivity of these substitutions is paramount in constructing highly substituted systems. libretexts.org Modern synthetic methodologies, including cross-coupling reactions and directed ortho-metalation, have further expanded the toolbox for creating intricate substitution patterns that were previously challenging to access. nih.gov These advanced techniques provide chemists with the means to construct complex, polyfunctionalized aromatic molecules with a high degree of precision, paving the way for the discovery of new and improved chemical entities. wikipedia.org

Historical Development and Challenges in Polyfunctionalized Benzene Derivatives

The journey into the world of benzene and its derivatives began in 1825 when Michael Faraday first isolated this fundamental aromatic hydrocarbon. spectrabase.comorgsyn.org However, it was August Kekulé's proposal of a cyclic structure for benzene in 1865 that truly unlocked the field of aromatic chemistry. spectrabase.comgoogle.com This structural elucidation provided a framework for understanding the unique stability and reactivity of aromatic compounds, leading to a surge in the synthesis of various benzene derivatives. orgsyn.orgtiu.edu.iq Early synthetic efforts primarily focused on electrophilic aromatic substitution reactions, which allowed for the introduction of single substituents onto the benzene ring.

The synthesis of polyfunctionalized benzene derivatives, however, presented significant challenges. nist.govspectroscopyonline.com Controlling the regioselectivity of sequential substitutions proved to be a major hurdle. The directing effects of the substituents already present on the ring dictate the position of subsequent additions, making the synthesis of specific isomers a complex puzzle. libretexts.org Steric hindrance between bulky substituents can also impede reactions and influence the product distribution. youtube.com Furthermore, the electronic nature of the substituents can either activate or deactivate the ring towards further substitution, adding another layer of complexity to synthetic planning. chemicalbook.com Overcoming these challenges has required the development of sophisticated synthetic strategies and a deep understanding of reaction mechanisms. While classical methods laid the groundwork, modern advancements in catalysis and synthetic methodology continue to provide more efficient and selective routes to these valuable compounds. wikipedia.orgnih.gov

Unique Structural Features and Electronic Influences of Halogen and Nitro Substituents in Aromatic Systems

Overview of Deactivating and Directing Effects of Halogens and Nitro Groups

The presence of halogen and nitro substituents on a benzene ring significantly influences its reactivity towards electrophilic aromatic substitution. Both types of substituents are generally considered deactivating, meaning they make the aromatic ring less reactive than benzene itself. chemicalbook.com This deactivation stems from their electron-withdrawing nature.

The nitro group (-NO2) is a powerful deactivating group. ijrti.org Both its inductive and resonance effects withdraw electron density from the benzene ring. The nitrogen atom in the nitro group carries a partial positive charge, and the entire group is strongly electron-withdrawing. brainly.com Through resonance, the nitro group delocalizes the pi electrons of the ring, creating significant positive charge at the ortho and para positions. This strong deactivation makes electrophilic substitution much more difficult compared to benzene. ijrti.org Consequently, the meta position, which is less deactivated, becomes the preferred site of attack, making the nitro group a meta-director. brainly.com

| Substituent | Inductive Effect | Resonance Effect | Overall Reactivity | Directing Effect |

| Halogens (F, Cl, Br, I) | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |

| Nitro (-NO2) | Electron-withdrawing | Electron-withdrawing | Strongly Deactivating | Meta |

Stereoelectronic Considerations in Tetrasubstituted Benzene Architectures

The four substituents in the target molecule—nitro, bromo, chloro, and fluoro—each contribute to the electronic landscape of the benzene ring. The cumulative inductive and resonance effects of these groups create a highly electron-deficient aromatic system. The spatial orientation of these substituents relative to each other and to the benzene ring influences orbital overlap and, consequently, the molecule's reactivity. For instance, the alignment of the p-orbitals of the halogens with the pi-system of the ring can be affected by steric hindrance from adjacent bulky groups. libretexts.org This can, in turn, modulate their electron-donating resonance effect.

Furthermore, the through-space interactions between the lone pairs of the halogens and the nitro group can influence the rotational barriers around the C-N bond and the C-halogen bonds. These subtle stereoelectronic interactions can have a profound impact on the molecule's preferred conformation in solution and in the solid state. Understanding these effects is crucial for predicting the outcomes of reactions involving such highly functionalized aromatic compounds and for designing molecules with specific three-dimensional structures and properties. britannica.com

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-chloro-1-fluoro-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFNO2/c7-5-4(10(11)12)2-1-3(9)6(5)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZJSRFWTASOKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Br)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00843752 | |

| Record name | 2-Bromo-3-chloro-4-fluoro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00843752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919522-56-8 | |

| Record name | 2-Bromo-3-chloro-4-fluoro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00843752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for Benzene, 2 Bromo 3 Chloro 4 Fluoro 1 Nitro

Retrosynthetic Analysis and Strategic Disconnections for Complex Substituted Benzene (B151609) Targets

Retrosynthetic analysis is a powerful tool for devising a synthetic plan for a complex target molecule by breaking it down into simpler, commercially available starting materials. For Benzene, 2-bromo-3-chloro-4-fluoro-1-nitro-, the order of disconnection of the four substituents is crucial and is dictated by the directing effects of the groups present on the ring. nih.govunizin.org

The nitro group is a strong electron-withdrawing group and a meta-director in electrophilic aromatic substitution. organicchemistrytutor.comminia.edu.eg Conversely, halogens (F, Cl, Br) are ortho-, para-directing deactivators. unizin.orgorganicchemistrytutor.compressbooks.pub The fluorine atom, in particular, can also function as a directing group in ortho-lithiation reactions. researchgate.netresearchgate.netsemanticscholar.org

A plausible retrosynthetic pathway for the target molecule is outlined below:

Disconnection 1: Nitration. The final step in the forward synthesis could be the introduction of the nitro group. The precursor would be 1-bromo-2-chloro-3-fluorobenzene. The directing effects of the three halogens would need to be carefully considered to achieve the desired regioselectivity.

Disconnection 2: Bromination. The bromine atom at position 2 could be introduced via a Directed Ortho-Metalation (DoM) strategy or a regioselective electrophilic bromination of a 1-chloro-2-fluorobenzene (B165100) precursor.

Disconnection 3: Chlorination. Similarly, the chlorine atom at position 3 could be installed via DoM or another regioselective halogenation method on a fluorinated precursor.

Starting Material. A simple, commercially available fluorinated benzene derivative, such as 1,2,3-trifluorobenzene (B74907) or a related compound, could serve as the starting point.

This retrosynthetic approach suggests a forward synthesis that involves the sequential introduction of the halogen and nitro substituents, with a strong reliance on regioselective reactions.

Sequential Functionalization Methodologies

Based on the retrosynthetic analysis, a sequential functionalization approach is a logical strategy for the synthesis of Benzene, 2-bromo-3-chloro-4-fluoro-1-nitro-. This involves the stepwise introduction of each substituent, taking advantage of the directing effects of the groups already present on the ring to control the position of the next incoming group.

Directed Ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orguwindsor.cawikipedia.org It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate that can then be quenched with an electrophile. organic-chemistry.orguwindsor.cawikipedia.org

In the context of synthesizing the target molecule, DoM could be employed to introduce the bromine and chlorine atoms with high regioselectivity. For instance, starting with a fluorinated benzene derivative, the fluorine atom can act as a DMG to direct lithiation to the ortho position. researchgate.netresearchgate.netsemanticscholar.org The resulting aryllithium species can then be treated with an appropriate electrophilic chlorine or bromine source to install the halogen atom.

Commonly used organolithium reagents for DoM include n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), and tert-butyllithium (B1211817) (t-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA) to enhance the reactivity of the base. uwindsor.caharvard.edu

Table 1: Common Organolithium Reagents and Conditions for DoM

| Reagent | Typical Solvent | Typical Temperature (°C) | Notes |

| n-BuLi | THF, Diethyl ether | -78 to 0 | Most common, commercially available. |

| s-BuLi | THF, Diethyl ether | -78 | More reactive and sterically hindered than n-BuLi. |

| t-BuLi | THF, Pentane | -78 | Most reactive and sterically hindered alkyllithium. |

| LDA | THF | -78 | A strong, non-nucleophilic base, useful when the substrate is sensitive to nucleophilic attack. |

This table presents a generalized overview of common reagents and conditions for Directed Ortho-Metalation.

The success of a DoM strategy hinges on the choice of the directing metalation group. A wide variety of functional groups can act as DMGs, with their directing ability varying significantly. organic-chemistry.orguwindsor.caharvard.edu Fluorine is considered a moderate DMG, capable of directing lithiation to the ortho position. researchgate.netsemanticscholar.org In a polysubstituted benzene ring, the directing power of multiple groups must be considered.

For a potential precursor to our target molecule, such as 1-chloro-2-fluorobenzene, the fluorine atom would be the stronger directing group for lithiation, favoring the formation of the organolithium intermediate at the position ortho to the fluorine. This high degree of regioselectivity makes DoM a highly attractive strategy for the controlled synthesis of complex substituted benzenes.

Table 2: Relative Directing Ability of Selected DMGs

| Directing Group | Relative Directing Ability |

| -OCONEt2 | Strong |

| -CONEt2 | Strong |

| -SO2NR2 | Strong |

| -OMe | Moderate |

| -F | Moderate |

| -Cl | Weak |

This table provides a qualitative comparison of the directing ability of various functional groups in Directed Ortho-Metalation reactions. organic-chemistry.orguwindsor.ca

Electrophilic aromatic halogenation is a fundamental reaction for the synthesis of halogenated arenes. The regioselectivity of these reactions is governed by the electronic and steric effects of the substituents already present on the ring. unizin.orgorganicchemistrytutor.compressbooks.pub

For the synthesis of Benzene, 2-bromo-3-chloro-4-fluoro-1-nitro-, the introduction of bromine and chlorine at specific positions is a key challenge. After the initial fluorination, subsequent halogenations would be directed by the existing halogen(s). Halogens are ortho-, para-directors, which can lead to mixtures of isomers. unizin.orgorganicchemistrytutor.compressbooks.pub Therefore, highly regioselective methods are required.

For instance, the bromination of a 1-chloro-2-fluorobenzene precursor would likely yield a mixture of products. However, by carefully choosing the reaction conditions and brominating agent, it may be possible to favor the desired isomer. Reagents such as N-bromosuccinimide (NBS) in the presence of a catalyst can sometimes offer improved regioselectivity compared to molecular bromine. nih.govmdpi.com Similarly, for chlorination, reagents like N-chlorosuccinimide (NCS) can be employed. researchgate.net

Table 3: Selected Reagents for Regioselective Halogenation

| Halogenation | Reagent | Catalyst/Conditions | Regioselectivity |

| Bromination | Br2 | FeBr3 | Ortho, Para |

| NBS | Various | Can be tuned by conditions | |

| Zeolites | Often favors para-isomer | ||

| Chlorination | Cl2 | FeCl3 | Ortho, Para |

| NCS | Various | Can be tuned by conditions | |

| SO2Cl2 | Lewis Acid | Varies with substrate |

This table summarizes common reagents and conditions for electrophilic bromination and chlorination of aromatic compounds, with notes on their typical regioselectivity. nih.govmdpi.comresearchgate.netgoogle.com

Halogenation Protocols for Introduction of Bromine, Chlorine, and Fluorine

Fluorination Methodologies, Including Halogen Exchange Approaches

The introduction of fluorine into an aromatic ring can dramatically alter a molecule's physical, chemical, and biological properties. For polyhalogenated systems, halogen exchange (Halex) reactions represent a primary strategy for fluorination. This approach typically involves the nucleophilic substitution of an activated chlorine or bromine atom with a fluoride (B91410) ion.

The reactivity of the leaving group in nucleophilic aromatic substitution (SNAr) reactions, which is the basis for many Halex processes, is influenced by the electron-withdrawing nature of other substituents on the ring. In a precursor molecule like 1,3-dibromo-2-chloro-4-nitrobenzene, the nitro group strongly activates the ring towards nucleophilic attack, making the displacement of a halogen feasible.

Common reagents and conditions for halogen exchange fluorination are summarized in the table below. The choice of fluoride salt and solvent system is critical for achieving high yields and minimizing side reactions.

| Fluoride Source | Solvent | Typical Temperature (°C) | Catalyst/Additive |

| Potassium Fluoride (KF) | Aprotic Polar (e.g., DMF, DMSO, Sulfolane) | 150-250 | Phase-Transfer Catalyst (e.g., TBACl) |

| Cesium Fluoride (CsF) | Aprotic Polar (e.g., DMF, NMP) | 100-200 | None |

| Tetrabutylammonium Fluoride (TBAF) | Aprotic Polar (e.g., THF, Dioxane) | 25-100 | None |

This table presents typical conditions for halogen exchange reactions on activated aromatic systems.

For a substrate leading to Benzene, 2-bromo-3-chloro-4-fluoro-1-nitro-, a plausible precursor would be a corresponding 4-chloro or 4-bromo analogue. The fluorine atom would be introduced by displacing the halogen at the C4 position, which is activated by the para nitro group. The efficiency of the exchange depends on the leaving group ability (Br > Cl) and the reaction conditions employed.

Nitration Methodologies for Polyhalogenated Aromatics

Nitration is a fundamental electrophilic aromatic substitution reaction used to introduce a nitro (-NO₂) group onto an aromatic ring. The standard method involves a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org For polyhalogenated benzenes, which are electron-deficient and thus deactivated towards electrophilic attack, forcing conditions such as higher temperatures or stronger acidic media (oleum) may be required. rsc.org

Achieving regioselectivity is a primary challenge when nitrating a substrate with multiple substituents. In a precursor such as 1-bromo-2-chloro-3-fluorobenzene, all three halogen substituents are deactivating yet ortho-, para-directing. The ultimate position of nitration is determined by a combination of their cumulative electronic and steric effects.

The directing effects of the halogens would converge on the available ring positions.

Bromine (at C1): Directs ortho (C2, C6) and para (C4).

Chlorine (at C2): Directs ortho (C1, C3) and para (C5).

Fluorine (at C3): Directs ortho (C2, C4) and para (C6).

Considering a hypothetical 1-bromo-2-chloro-3-fluorobenzene, the potential sites for nitration are C4, C5, and C6. The directing effects of the three halogens combine to influence the final position. The fluorine at C3 and the bromine at C1 both direct an incoming electrophile to the C4 position. Steric hindrance from the adjacent bromine and chlorine atoms would likely disfavor substitution at C6 and C5, respectively. Therefore, the nitration is predicted to occur regioselectively at the C4 position (relative to the bromine), leading to the desired substitution pattern. Studies on the nitration of other halogenated benzenoids have shown that the nitro group entry is often directed ortho to a halogen atom. researchgate.netscholarsjournal.net

The primary by-products in the nitration of polyhalogenated aromatics are undesired constitutional isomers and products of over-nitration (dinitration). scribd.com Because the first nitro group is strongly deactivating, subsequent nitration is generally more difficult but can occur under harsh conditions. quora.com

Several strategies can be employed to control the formation of by-products:

Temperature Control: Nitration is an exothermic process. Maintaining a specific temperature range is crucial. Lower temperatures generally increase selectivity and reduce the rate of secondary reactions like dinitration. scribd.com For many nitrations of deactivated rings, temperatures are carefully controlled to prevent runaway reactions and by-product formation. google.com

Stoichiometry of Nitrating Agent: Using a slight excess (e.g., 1.0 to 1.1 equivalents) of nitric acid can ensure complete conversion of the starting material without promoting dinitration. google.com

Reaction Time: Monitoring the reaction progress and stopping it once the starting material is consumed can prevent the formation of over-nitrated products.

By carefully optimizing these parameters, the regioselective synthesis of the target 1-nitro isomer can be favored.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the functionalization of polyhalogenated aromatic compounds. thieme-connect.com These reactions offer a route to modify specific positions on the aromatic ring, leveraging the differential reactivity of various carbon-halogen bonds.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organohalide and an organoboron compound (typically a boronic acid or ester) in the presence of a base. libretexts.orgorganic-chemistry.org This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. nih.gov For a substrate like Benzene, 2-bromo-3-chloro-4-fluoro-1-nitro-, a Suzuki-Miyaura reaction could be used to form a new aryl-aryl bond at one of the halogenated positions.

The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

A significant advantage of cross-coupling reactions in polyhalogenated systems is the potential for site-selectivity. nih.govescholarship.orgscispace.comrsc.org The selectivity is primarily governed by the bond dissociation energy of the carbon-halogen bonds, which generally follows the trend C-I > C-Br > C-Cl > C-F. thieme-connect.comnih.gov

For Benzene, 2-bromo-3-chloro-4-fluoro-1-nitro-, the C-Br bond is significantly more reactive towards the oxidative addition step of the Suzuki-Miyaura catalytic cycle than the C-Cl or C-F bonds. Therefore, under standard conditions, the reaction is expected to occur exclusively at the C2 position, replacing the bromine atom.

The electronic environment also influences reactivity. The presence of a strong electron-withdrawing nitro group ortho to the C-Br bond can further enhance the rate of oxidative addition at that site, reinforcing the inherent reactivity difference between the halogens. nih.gov By carefully selecting the catalyst, ligands, and reaction conditions, chemists can achieve high selectivity for the functionalization of a single C-X bond.

The table below summarizes catalyst systems commonly used for selective Suzuki-Miyaura couplings of aryl bromides.

| Palladium Precatalyst | Ligand | Base | Solvent | Typical Temperature (°C) |

| Pd(PPh₃)₄ | PPh₃ (in catalyst) | K₂CO₃, Na₂CO₃ | Toluene/Water, Dioxane/Water | 80-110 |

| Pd(OAc)₂ | SPhos, XPhos, P(t-Bu)₃ | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 25-100 |

| Pd₂(dba)₃ | RuPhos, tBuXPhos | K₂CO₃, CsF | THF, Toluene | 60-100 |

This table provides examples of catalyst systems and conditions often employed for the Suzuki-Miyaura coupling of aryl bromides, which would be the most reactive site on the target compound.

This inherent selectivity allows for the stepwise and controlled construction of complex molecular architectures from polyhalogenated precursors.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Construction

Mechanistic Aspects of C-Halogen Activation (e.g., C-F Activation)

The activation of carbon-halogen (C-X) bonds is a critical step in the functionalization of halogenated nitroaromatics. The reactivity of these bonds in transition metal-catalyzed reactions typically follows the order C-I > C-Br > C-Cl > C-F. For a molecule like 2-bromo-3-chloro-4-fluoro-1-nitrobenzene, this reactivity hierarchy dictates that the C-Br bond is the most likely to undergo oxidative addition to a metal center, such as palladium, which is the initial step in many cross-coupling reactions. escholarship.org

The electronic environment of the aromatic ring, heavily influenced by the electron-withdrawing nitro group, plays a crucial role. The nitro group enhances the electrophilicity of the carbon atoms to which the halogens are attached, particularly at the ortho and para positions. escholarship.org This electronic effect can facilitate oxidative addition. escholarship.org

While C-Br and C-Cl bonds are commonly activated using palladium or nickel catalysts, the activation of the highly stable C-F bond is significantly more challenging due to its high bond dissociation energy. Specialized catalytic systems are often required for C-F activation. Mechanistic studies on non-noble metals like nickel have shown that the reaction pathway for activating nitroaromatics can involve the initial dissociation of the N-O bonds, leading to partial oxidation of the catalyst surface, followed by hydrogenation steps. rsc.orgmdpi.com This highlights that the activation mechanism is highly dependent on the nature of the metal catalyst. mdpi.com For instance, on nickel, nitrobenzene (B124822) can be directly converted to nitrosobenzene (B162901) without hydrogen, whereas on palladium, hydrogen is necessary to activate the N-O bond. mdpi.com Iron-catalyzed systems have also been explored for radical hydrohalogenation reactions, indicating alternative pathways for C-X bond transformations. researchgate.net

Heck and Sonogashira Coupling Reactions in Polyhalogenated Contexts

Heck and Sonogashira reactions are powerful palladium-catalyzed cross-coupling methods for forming C-C bonds. rsc.orgorganic-chemistry.org In the context of polyhalogenated substrates like 2-bromo-3-chloro-4-fluoro-1-nitrobenzene, selectivity is a primary concern. The differential reactivity of the C-X bonds allows for site-selective functionalization.

The Sonogashira coupling, which joins a terminal alkyne with an aryl halide, would be expected to occur selectively at the C-Br position. organic-chemistry.org This reaction is typically performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base. organic-chemistry.org Similarly, the Heck reaction, which couples the aryl halide with an alkene, would also favor the more labile C-Br bond.

Research on polyhalogenated arenes has demonstrated that sequential, site-selective cross-coupling is feasible. For example, a ligand-free Suzuki-Miyaura coupling of 1,4-dibromo-nitrobenzene showed that the first coupling occurs preferentially at the C-Br bond ortho to the electron-withdrawing nitro group. escholarship.org This principle of electronically controlled selectivity can be applied to other coupling reactions. The development of efficient catalysts, such as SBA-16 supported Pd-complexes, allows these reactions to proceed under mild conditions with very low catalyst loadings (ppm levels), enhancing their applicability and sustainability. rsc.org Recyclable catalysts, like Pd-Fe3O4 heterodimeric nanocrystals, further contribute to the greenness of these processes. technion.ac.il

Table 1: Comparison of Heck and Sonogashira Coupling Reactions

| Feature | Heck Coupling | Sonogashira Coupling |

|---|---|---|

| Coupling Partner | Alkene | Terminal Alkyne |

| Bond Formed | C(sp²)-C(sp²) | C(sp²)-C(sp) |

| Typical Catalyst | Palladium complex | Palladium complex + Cu(I) cocatalyst |

| Selectivity Principle | Preferential reaction at the most reactive C-X bond (C-I > C-Br > C-Cl) | Preferential reaction at the most reactive C-X bond (C-I > C-Br > C-Cl) |

Palladium-Catalyzed C-N Cross-Coupling Reactions for Amine Introduction

Palladium-catalyzed C-N cross-coupling, often referred to as Buchwald-Hartwig amination, is a vital method for introducing amino groups into aromatic rings. For a substrate like 2-bromo-3-chloro-4-fluoro-1-nitrobenzene, this reaction offers a pathway to synthesize highly functionalized anilines. As with C-C coupling reactions, selectivity is governed by the relative reactivity of the C-X bonds, with the C-Br bond being the preferred site for amination. researchgate.net

The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and selectivity. Bulky, electron-rich phosphine (B1218219) ligands, such as tBuBrettPhos or Xantphos, are often employed to facilitate the catalytic cycle. nih.govfigshare.com The reaction conditions, including the base and solvent, also play a significant role. Weak inorganic bases like K₃PO₄ or Cs₂CO₃ are often used to improve tolerance for other functional groups present on the substrate. researchgate.netfigshare.com

Studies on related compounds, such as 3-bromo-4-fluoro-acetophenone, have shown that palladium-catalyzed amination at the C-Br bond predominates over other potential side reactions like nucleophilic substitution at the C-F position. researchgate.net Furthermore, processes have been developed for the large-scale synthesis of compounds like 3-bromo-2,5-difluoroaniline (B1504884) via a reliable, low-loading palladium-catalyzed monoamination of a dibromo precursor, demonstrating the industrial viability of this methodology. figshare.com The development of catalysts for the arylation of fluoroalkylamines also expands the scope of accessible products. nih.gov

Other Emerging Catalytic Systems for Aromatic Functionalization

Beyond traditional palladium catalysis, new catalytic systems are emerging for the functionalization of halogenated nitroaromatics. These systems often focus on using more abundant and less toxic metals or even metal-free approaches.

Non-noble Metal Catalysts: Catalysts based on nickel, copper, and cobalt are being investigated for the selective hydrogenation of halogenated nitroaromatics. rsc.orgresearchgate.netacs.org These metals are more oxophilic than noble metals, which can alter the reaction mechanism. rsc.org For instance, the hydrogenation mechanism on nickel involves the initial dissociation of N-O bonds, which is different from the pathway on platinum. rsc.org

Metal-Free Catalysts: Nitrogen-doped porous carbons have been designed as efficient metal-free catalysts for the hydrogenation of compounds like 1-chloro-4-nitrobenzene. mdpi.com These catalysts can achieve full conversion and 100% selectivity for the reduction of the nitro group without affecting the C-Cl bond, showcasing a green and sustainable alternative to metal-based systems. mdpi.com

Photocatalysis: Photocatalytic methods offer a way to conduct reactions under mild conditions, often at room temperature. frontiersin.org Graphene nanosheets-CdS quantum dots have been used for the selective reduction of various halogenated nitroaromatics under visible light. frontiersin.org Iron-based photocatalysis is also an emerging paradigm for activating and transforming inert chemical bonds. researchgate.net

These emerging systems provide new avenues for the selective transformation of polyfunctional molecules, often with improved sustainability profiles.

Green Chemistry Approaches in the Synthesis of Halogenated Nitrobenzenes

The principles of green chemistry are increasingly being applied to the synthesis of halogenated nitrobenzenes to minimize environmental impact. nih.govuni-lj.si This involves the development of processes that reduce waste, avoid hazardous substances, and improve energy efficiency. jddhs.com Key strategies include the use of alternative reaction media, sustainable catalysts, and safer reagents. uni-lj.sinih.gov

Solvent-Free and Aqueous Reaction Media Investigations

A major focus of green chemistry is the replacement of volatile and toxic organic solvents. jddhs.com

Solvent-Free Reactions: Performing reactions without a solvent (neat conditions) or using mechanochemical methods like ball milling can significantly reduce waste and simplify product purification. researchgate.netresearchgate.netcmu.edu Mechanochemical oxidation of anilines has been shown to be a rapid, solvent-free route to nitrosobenzenes. researchgate.net Microreactors have also been used for the efficient sulfonation of nitrobenzene under solvent-free conditions, improving safety and reducing reaction times. rsc.org

Aqueous Reaction Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Efforts have been made to adapt key synthetic reactions to aqueous media. For example, sustainable protocols for copper-free Sonogashira couplings have been developed for use in water, often with the aid of surfactants. organic-chemistry.org The synthesis of azoxybenzenes has also been achieved in water at room temperature using a cost-effective catalyst. nih.gov

Table 2: Green Chemistry Approaches to Reaction Media

| Approach | Description | Advantages |

|---|---|---|

| Solvent-Free Synthesis | Reactions are conducted by mixing reagents without a solvent medium, often using mechanical energy (mechanochemistry) or heat. cmu.edu | Reduces solvent waste, simplifies workup, can lead to higher efficiency and selectivity. researchgate.netresearchgate.net |

| Aqueous Media | Water is used as the reaction solvent, sometimes with additives like surfactants to improve solubility. | Environmentally benign, non-toxic, non-flammable, low cost. nih.gov |

| Green Solvents | Use of alternative, less hazardous solvents such as bio-derived solvents (e.g., N-butylpyrrolidone) or supercritical CO₂. jddhs.comnih.gov | Lower toxicity, reduced volatile organic compound (VOC) emissions, often biodegradable. jddhs.com |

Sustainable Catalytic Systems and Reagent Design

The design of catalysts and reagents is central to green synthetic strategies. nih.gov The goal is to develop systems that are highly efficient, selective, recyclable, and composed of non-toxic, earth-abundant materials.

Recyclable Catalysts: Heterogeneous catalysts are advantageous because they can be easily separated from the reaction mixture and reused, reducing waste and cost. jddhs.com Examples include palladium nanoparticles supported on materials like activated carbon, which can be modified to enhance selectivity in the hydrogenation of halogenated nitroaromatics. ccspublishing.org.cn Magnetic nanoparticles, such as Pd-Fe₃O₄, offer a particularly convenient method for catalyst recovery using an external magnet. technion.ac.il

Metal-Free Catalysis: As mentioned previously, the development of catalysts based on abundant elements like carbon avoids the use of precious or toxic metals entirely. mdpi.com N-doped carbons have proven effective for selective hydrogenations. mdpi.com

Efficient Reagent Use: Green chemistry emphasizes the use of catalytic rather than stoichiometric reagents to minimize waste (Principle 9 of Green Chemistry). nih.gov The development of highly active catalysts that can operate at very low loadings (e.g., ppm levels of palladium) is a key area of research. rsc.org Furthermore, designing reactions that proceed with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is a fundamental goal. nih.gov

The selective hydrogenation of halogenated nitroaromatics is a significant industrial challenge where sustainable catalyst design is critical. researchgate.netacs.org The development of catalysts that can selectively reduce the nitro group without causing hydrodehalogenation is a major focus, with systems ranging from modified palladium catalysts to novel non-noble metal and metal-free materials showing promise. rsc.orgccspublishing.org.cngoogle.com

Mechanistic Investigations of Reactivity and Reaction Pathways

Electrophilic Aromatic Substitution (EAS) Mechanisms on Substituted Benzeneswikipedia.orgmsu.edumasterorganicchemistry.comlibretexts.org

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom with an electrophile. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a two-step mechanism: the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or Wheland intermediate, followed by the rapid deprotonation to restore aromaticity. msu.eduuomustansiriyah.edu.iqmasterorganicchemistry.com However, the presence of multiple substituents, as in 2-bromo-3-chloro-4-fluoro-1-nitrobenzene, profoundly affects both the rate of reaction and the position of the new substituent. libretexts.orglumenlearning.com

The regiochemical outcome of an EAS reaction on a substituted benzene is dictated by the directing effects of the substituents already present. lumenlearning.com Substituents are classified as either activating or deactivating, and as ortho-, para- or meta-directing. wikipedia.org In the case of 2-bromo-3-chloro-4-fluoro-1-nitrobenzene, all four substituents are deactivating, meaning they decrease the rate of EAS compared to benzene. libretexts.org

Nitro Group (-NO₂): This is a powerful deactivating group due to its strong electron-withdrawing inductive and resonance effects. It is a meta-director.

Halogens (-Br, -Cl, -F): Halogens are also deactivating because their inductive electron-withdrawing effect outweighs their resonance electron-donating effect. lumenlearning.com However, they are ortho-, para-directors because they can stabilize the arenium ion intermediate via resonance when the attack occurs at these positions. wikipedia.org

In 2-bromo-3-chloro-4-fluoro-1-nitrobenzene, the available positions for substitution are C5 and C6. The directing effects of the existing groups are as follows:

Nitro group (at C1): Directs meta to itself, which is C5.

Bromo group (at C2): Directs ortho (C6, blocked) and para (C5).

Chloro group (at C3): Directs ortho (C2, blocked; C4, blocked) and para (C6).

Fluoro group (at C4): Directs ortho (C3, blocked; C5) and para (C1, blocked).

The directing influences of the substituents converge to favor substitution at specific positions. The nitro group strongly directs to C5. The bromo group directs to C5 (para). The fluoro group directs to C5 (ortho). The chloro group directs to C6 (para). In such cases of conflicting directing effects, the most powerful activating group usually determines the outcome; however, here all are deactivators. masterorganicchemistry.com The cooperative directing effect towards C5 by three of the four substituents (NO₂, Br, F) strongly suggests that electrophilic attack will be highly regioselective at this position.

Both electronic and steric factors govern the position of electrophilic attack. nih.govnih.gov Electronically, all substituents on 2-bromo-3-chloro-4-fluoro-1-nitrobenzene are electron-withdrawing, making the ring highly electron-deficient and thus very unreactive towards electrophiles. msu.edulibretexts.org

Steric hindrance also plays a critical role. uomustansiriyah.edu.iqyoutube.com An incoming electrophile will preferentially attack the least sterically hindered position. masterorganicchemistry.com

Attack at C5: This position is flanked by the fluoro group at C4 and a hydrogen at C6. Fluorine is the smallest halogen, so steric hindrance is relatively low.

Attack at C6: This position is flanked by the bromo group at C2 (via C1) and a hydrogen at C5. The bromo and chloro groups at C2 and C3 create significant steric bulk on that side of the molecule, which could hinder the approach of an electrophile to C6.

Therefore, both the combined directing effects and steric considerations favor the substitution at the C5 position.

| Substituent | Position | Electronic Effect (Inductive/Resonance) | Directing Effect | Steric Influence on C5/C6 |

|---|---|---|---|---|

| -NO₂ | C1 | Strongly withdrawing (-I, -R) | meta (to C3, C5) | Moderate |

| -Br | C2 | Withdrawing (-I), Donating (+R) | ortho, para (to C6, C5) | High (hinders C6) |

| -Cl | C3 | Withdrawing (-I), Donating (+R) | ortho, para (to C2, C4, C6) | High (hinders C6) |

| -F | C4 | Withdrawing (-I), Donating (+R) | ortho, para (to C3, C5, C1) | Low (at C5) |

The mechanism of EAS involves a high-energy transition state leading to the formation of the Wheland intermediate. masterorganicchemistry.com The rate-determining step is the formation of this intermediate, as it involves the disruption of the aromatic system. lumenlearning.com The energy of the transition state, and thus the reaction rate, is highly sensitive to the electronic effects of the substituents.

For 2-bromo-3-chloro-4-fluoro-1-nitrobenzene, all four substituents are deactivating, which means they destabilize the positively charged Wheland intermediate. This leads to a very high activation energy and a correspondingly slow reaction rate. The reaction profile would show a large energy barrier for the first step (formation of the arenium ion) and a much smaller barrier for the second step (loss of a proton to restore aromaticity). masterorganicchemistry.com

Computational studies on similar polysubstituted aromatic compounds show that the stability of the possible Wheland intermediates dictates the regioselectivity. nih.gov The intermediate resulting from attack at C5 would be more stable than that from attack at C6 due to the superior ability of the para-bromo and ortho-fluoro groups to stabilize the positive charge through resonance, compared to the para-chloro group for the C6 attack.

Nucleophilic Aromatic Substitution (SNAr) Pathwayslibretexts.orglibretexts.orglibretexts.org

Aryl halides are generally unreactive towards nucleophiles. msu.edu However, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is activated by strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a leaving group. libretexts.orglibretexts.org The reaction typically proceeds via an addition-elimination mechanism. youtube.com

The hallmark of the stepwise SNAr mechanism is the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.orgscribd.com This complex is formed when the nucleophile attacks the carbon atom bearing the leaving group. libretexts.org

In 2-bromo-3-chloro-4-fluoro-1-nitrobenzene, the nitro group at C1 is crucial for activating the ring towards nucleophilic attack and for stabilizing the resulting Meisenheimer complex. The negative charge of the intermediate can be delocalized onto the oxygen atoms of the nitro group, particularly when the attack occurs at a position ortho or para to it. libretexts.org

Potential sites for nucleophilic attack are C2 (displacing Br⁻), C3 (displacing Cl⁻), and C4 (displacing F⁻).

Attack at C2 or C4: The nitro group is meta to these positions. While the halogens themselves provide some inductive stabilization, the lack of direct resonance delocalization of the negative charge onto the nitro group makes the corresponding Meisenheimer complexes less stable.

Attack at C3: The nitro group is para to this position. This allows for effective resonance stabilization of the negative charge of the Meisenheimer intermediate, delocalizing it onto the nitro group. This significantly lowers the energy of the intermediate, making the attack at C3 the most favorable pathway.

The nature of the halogen as a leaving group in SNAr reactions is complex. In the rate-determining first step (nucleophilic attack), a more electronegative halogen (like fluorine) polarizes the C-X bond, making the carbon more electrophilic and increasing the reaction rate. youtube.comyoutube.com If the second step (loss of the leaving group) is rate-determining, then the bond strength becomes important, and the order is typically I > Br > Cl > F. For 2-bromo-3-chloro-4-fluoro-1-nitrobenzene, given the strong activation by the para-nitro group, the initial attack is likely the rate-determining step, favoring the displacement of the chloro or fluoro group over the bromo group. doubtnut.com Given the superior stabilization of the intermediate from attack at C3, the displacement of the chloro group is the most probable outcome.

For many years, the stepwise mechanism involving a discrete Meisenheimer intermediate was considered the only pathway for SNAr reactions. springernature.com However, recent computational and experimental studies have provided evidence for a concerted mechanism (cSNAr), where bond formation with the nucleophile and bond cleavage with the leaving group occur in a single step. stackexchange.comnih.gov In this pathway, the Meisenheimer structure represents a transition state rather than a true intermediate. researchgate.net

The choice between a stepwise and concerted mechanism is influenced by several factors:

Stability of the Intermediate: A stepwise mechanism is favored when the Meisenheimer complex is particularly stable. This occurs with very strong electron-withdrawing groups and poor leaving groups (like fluoride), which kinetically stabilize the intermediate. springernature.comresearchgate.net

Leaving Group Ability: Good leaving groups (like bromide or chloride) favor a concerted pathway because the intermediate, if formed, would be too short-lived to be considered a distinct species. stackexchange.com

Aromatic System: Reactions on electron-deficient benzene rings with fluoride (B91410) as the leaving group are often stepwise, while those with chloride or bromide tend to be concerted. stackexchange.com

For 2-bromo-3-chloro-4-fluoro-1-nitrobenzene, the situation is nuanced. The strong stabilization provided by the para-nitro group for attack at C3 would favor a stable Meisenheimer intermediate and a stepwise process. However, chloride is a better leaving group than fluoride, which could push the mechanism towards a concerted pathway. stackexchange.com It is plausible that the reaction could proceed via a borderline mechanism, where the potential energy surface is very flat, and the Meisenheimer complex exists in a very shallow energy well. researchgate.net

| Feature | Stepwise SNAr Mechanism | Concerted SNAr Mechanism |

|---|---|---|

| Intermediate | Discrete Meisenheimer complex (energy minimum) | No intermediate; Meisenheimer structure is a transition state |

| Rate-Determining Step | Usually formation of the intermediate (Step 1) | Single step involving both bond formation and breaking |

| Favored by | Strong electron-withdrawing groups, poor leaving groups (e.g., F⁻) | Good leaving groups (e.g., Cl⁻, Br⁻), less activated rings |

| Reaction Profile | Two-humped profile with an intermediate | Single-humped profile |

Radical Reactions and Single Electron Transfer (SET) Processes

Beyond the well-known two-step SNAr pathway, reactions of highly electrophilic nitroaromatics can also proceed through radical mechanisms involving single electron transfer (SET).

For certain nucleophile and substrate combinations, a single electron transfer (SET) from the nucleophile to the nitroaromatic compound can occur, forming a radical anion intermediate. researchgate.netnih.gov Halogenated nitrobenzenes are susceptible to this process due to the high electron affinity conferred by the nitro group. The resulting radical anion is stabilized by delocalization of the unpaired electron over the aromatic system and the nitro group. nih.gov

This SET pathway can compete with or be an alternative to the classical SNAr mechanism. researchgate.net The formation of the halonitrobenzene radical anion can lead to different products. For instance, the radical anion might undergo fragmentation, losing a halide ion to form an aryl radical, which then continues to react. nih.gov The likelihood of a reaction proceeding via an SET mechanism is influenced by the reduction potential of the nitroaromatic compound and the oxidation potential of the nucleophile. nih.govresearchgate.net

Homolytic cleavage of the carbon-halogen bonds in 2-bromo-3-chloro-4-fluoro-1-nitrobenzene can be induced under specific conditions, such as photolysis or high temperatures, to generate aryl radicals. researchgate.net In such processes, a bond breaks by dividing the two bonding electrons equally between the two fragments.

The relative ease of homolytic cleavage for the different carbon-halogen bonds depends on their bond dissociation energies (BDEs). The general trend for C(sp²)–X bond strength is C-F > C-Cl > C-Br. Therefore, the C-Br bond would be the most likely to undergo homolytic cleavage, followed by the C-Cl bond, and finally the very strong C-F bond. Photochemical methods, sometimes employing photosensitizers, can provide the energy needed to cleave these bonds under milder conditions, offering pathways for reactions that are distinct from thermal SNAr processes. researchgate.net

Dehalogenation and Reductive Processes on Halogenated Nitrobenzenes

The reduction of halogenated nitrobenzenes presents a synthetic challenge due to the potential for two different transformations: reduction of the nitro group to an amine and cleavage of the carbon-halogen bonds (hydrodehalogenation). ccspublishing.org.cn The desired outcome dictates the choice of reagents and reaction conditions.

The catalytic hydrogenation of nitroarenes is a common method for synthesizing anilines. However, when halogens are present, this reaction is often accompanied by hydrodehalogenation, which can lead to undesired byproducts. orientjchem.orggoogle.com The choice of catalyst is critical for selectivity.

Palladium (e.g., Pd/C): Highly active for hydrogenation but also very effective at promoting dehalogenation. commonorganicchemistry.com

Platinum (e.g., PtO₂): Also a very active catalyst, but can be tailored with additives to suppress dehalogenation. google.com

Raney Nickel: Often the catalyst of choice for reducing nitro groups in the presence of halogens, as it tends to cause less dehalogenation, particularly for chlorides and bromides. commonorganicchemistry.commdpi.com

Alternatively, chemical reduction methods using metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH) are widely used for the selective reduction of the nitro group. commonorganicchemistry.comwikipedia.org These conditions are generally milder and less prone to causing dehalogenation compared to some catalytic hydrogenation systems.

Dehalogenation can also be the desired reaction. Various catalytic systems, including those based on nickel, copper, and palladium, have been developed specifically for the hydrodehalogenation of halogenated aromatic compounds as a method for detoxification and remediation. mdpi.commdpi.com Additionally, certain enzymes are capable of performing dehalogenation on chlorinated nitroaromatic compounds. nih.gov

Table 3: Common Reagents for Reduction of Halogenated Nitrobenzenes

| Reagent/Catalyst | Primary Transformation | Selectivity Notes |

| H₂, Pd/C | Nitro Reduction & Dehalogenation | High activity, often poor selectivity, leads to dehalogenation. commonorganicchemistry.com |

| H₂, Raney Nickel | Nitro Reduction | Generally good selectivity for preserving C-Cl and C-Br bonds. commonorganicchemistry.com |

| H₂, PtO₂ with inhibitors | Nitro Reduction | Selectivity can be controlled with additives like MgO. google.com |

| Fe, Zn, or SnCl₂ in acid | Nitro Reduction | Mild method with good selectivity for preserving halogens. commonorganicchemistry.com |

| Various Ni, Cu catalysts | Dehalogenation | Used specifically for hydrodehalogenation processes. mdpi.commdpi.com |

This interactive table summarizes common reduction methods and their typical outcomes.

Catalytic and Non-Catalytic Dehalogenation Mechanisms

Dehalogenation is a significant reaction pathway for halogenated aromatic compounds, often investigated in the context of environmental remediation and synthetic chemistry. The carbon-halogen bond strength (C-F > C-Cl > C-Br > C-I) is a primary determinant of the ease of dehalogenation, with weaker bonds being more susceptible to cleavage.

Catalytic Dehalogenation:

Catalytic hydrogenation is a common method for dehalogenation, typically employing transition metal catalysts like palladium (Pd), platinum (Pt), or nickel (Ni). The generally accepted mechanism for catalytic hydrodehalogenation involves the oxidative addition of the aryl halide to the metal surface, followed by hydrogenolysis of the resulting organometallic intermediate to yield the dehalogenated arene and a metal halide.

For 2-bromo-3-chloro-4-fluoro-1-nitrobenzene, the relative reactivity of the halogens towards catalytic hydrodehalogenation is expected to follow the order of bond strength: C-Br > C-Cl > C-F. This selectivity allows for the potential for stepwise dehalogenation by carefully controlling reaction conditions such as catalyst type, solvent, temperature, and hydrogen pressure. For instance, using a mild catalyst system, it would be theoretically possible to selectively remove the bromine atom while retaining the chlorine and fluorine substituents. organic-chemistry.orgresearchwithrutgers.comresearchgate.net More vigorous conditions would be required to cleave the stronger C-Cl bond, and the C-F bond would be the most resistant to cleavage.

The presence of the nitro group adds another layer of complexity. The nitro group is also readily reduced under catalytic hydrogenation conditions. Therefore, achieving selective dehalogenation without affecting the nitro group, or vice versa, requires careful catalyst selection and optimization of reaction parameters. Some catalytic systems have been developed to favor the reduction of the nitro group while minimizing dehalogenation. doi.org

Non-Catalytic Dehalogenation:

Non-catalytic dehalogenation can be achieved through various methods, including nucleophilic aromatic substitution (SNAr) and reductive dehalogenation using specific reagents. In SNAr reactions, the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. The relative leaving group ability of the halogens in SNAr reactions typically follows the order F > Cl > Br > I, which is opposite to the trend in catalytic hydrodehalogenation. This is because the rate-determining step in SNAr is the attack of the nucleophile, which is facilitated by the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. mdpi.comresearchgate.netnih.gov

Therefore, in a hypothetical SNAr reaction with a nucleophile, the fluorine atom at the 4-position of 2-bromo-3-chloro-4-fluoro-1-nitrobenzene would be the most likely to be substituted, assuming it is sterically accessible.

Reductive dehalogenation using reagents like zinc or iron in acidic media can also occur. The selectivity in these reactions is also generally governed by the carbon-halogen bond strength, with the C-Br bond being the most susceptible to reduction.

Interactive Table: Expected Relative Reactivity in Dehalogenation

| Reaction Type | Reagent/Catalyst | Expected Order of Halogen Removal | Rationale |

| Catalytic Hydrodehalogenation | Pd/C, H₂ | Br > Cl > F | Based on decreasing C-X bond strength. organic-chemistry.orgresearchwithrutgers.com |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻) | F > Cl > Br | Based on the ability to stabilize the intermediate Meisenheimer complex. mdpi.comnih.gov |

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of Benzene (B151609), 2-bromo-3-chloro-4-fluoro-1-nitro-. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete picture of the molecular framework can be assembled.

For this compound, the aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two protons on the benzene ring (H-5 and H-6). Due to the varied electronic effects of the adjacent substituents (nitro, bromo, chloro, and fluoro groups), these protons reside in unique chemical environments. The signal for H-6, being ortho to the strongly electron-withdrawing nitro group, would likely appear further downfield compared to H-5. The coupling between these two protons, which are meta to each other, would result in both signals appearing as doublets, with a small coupling constant (J-coupling) typical for meta-protons.

Similarly, the ¹³C NMR spectrum would display six unique signals for the carbon atoms of the benzene ring, as each carbon is in a distinct chemical environment due to the substitution pattern. The carbon atoms directly bonded to the electronegative substituents (C-1 to C-4) would show significant shifts.

Multi-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY) for Connectivity and Spatial Proximity

While 1D NMR provides initial data, 2D NMR techniques are crucial for unambiguous signal assignment and complete structural confirmation.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show a cross-peak connecting the signals of the two aromatic protons (H-5 and H-6), confirming their scalar coupling and thus their proximity within the same spin system. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the signals of protons with the carbon atoms to which they are directly attached. nanalysis.comcolumbia.edu It would definitively link the ¹H signal for H-5 to the ¹³C signal for C-5, and the H-6 signal to the C-6 carbon. nanalysis.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two to three bonds. youtube.comcolumbia.edu It is particularly powerful for identifying the quaternary carbons (C-1, C-2, C-3, C-4) which have no attached protons. For instance, the H-6 proton would be expected to show correlations to C-1 (three bonds away) and C-5 (two bonds away), while the H-5 proton would correlate to C-1 (four bonds, possibly weak or absent), C-3 (three bonds), C-4 (two bonds), and C-6 (three bonds). These correlations are instrumental in piecing together the full substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For this molecule, a NOESY spectrum could show a spatial correlation between H-5 and the fluorine atom at C-4, providing further conformational details.

Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations for Benzene, 2-bromo-3-chloro-4-fluoro-1-nitro-

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| C-1 | - | (Quaternary) | H-5 (4J, weak), H-6 (3J) |

| C-2 | - | (Quaternary) | H-6 (4J, weak) |

| C-3 | - | (Quaternary) | H-5 (3J) |

| C-4 | - | (Quaternary) | H-5 (2J) |

| C-5 / H-5 | ~7.6 - 7.9 | ~120 - 125 | C-1, C-3, C-4, C-6 |

| C-6 / H-6 | ~8.0 - 8.3 | ~128 - 132 | C-1, C-2, C-4, C-5 |

Note: Predicted chemical shifts are estimates based on substituent effects in similar aromatic compounds. Actual values may vary.

Diffusion-Ordered Spectroscopy (DOSY) for Mixture Analysis and Diffusion Coefficient Determination

Diffusion-Ordered Spectroscopy (DOSY) is a technique that separates the NMR signals of different molecules in a mixture based on their diffusion coefficients, which typically correlate with molecular size and shape. scbt.com If Benzene, 2-bromo-3-chloro-4-fluoro-1-nitro- were present in a solution with impurities or other reactants, a DOSY experiment could distinguish its signals from those of other components. All ¹H NMR signals belonging to the target molecule would align horizontally at the same diffusion coefficient value in the 2D DOSY plot, effectively providing a pure spectrum of the compound and allowing for the determination of its self-diffusion coefficient. chemicalbook.com

Solid-State NMR for Crystalline Structure Insights

In the solid state, molecular tumbling is restricted, leading to very broad NMR signals. Solid-State NMR (SSNMR) employs techniques like Magic-Angle Spinning (MAS) to average out these anisotropic interactions and achieve high-resolution spectra for solid samples. emory.educhemicalbook.com For Benzene, 2-bromo-3-chloro-4-fluoro-1-nitro-, ¹³C SSNMR would be particularly informative. The presence of a single set of six distinct carbon resonances would indicate a single molecule in the asymmetric unit of the crystal lattice. If multiple sets of signals were observed, it would suggest the presence of multiple, crystallographically inequivalent molecules. Furthermore, SSNMR of the quadrupolar halogen nuclei (³⁵Cl, ³⁷Cl, ⁷⁹Br, ⁸¹Br) can provide detailed information about the local electronic environment and intermolecular interactions, such as halogen bonding, within the crystal structure. nih.govwiley.com

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group and Conformational Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. These two techniques are complementary; FTIR measures the absorption of infrared light, while Raman measures the scattering of light from a laser source. nih.govresearchgate.net

For Benzene, 2-bromo-3-chloro-4-fluoro-1-nitro-, the spectra would be dominated by characteristic vibrations of the nitro group and the substituted benzene ring.

Nitro Group (NO₂): The most prominent bands would be the asymmetric and symmetric stretching vibrations of the NO₂ group, which are typically strong in the IR spectrum.

Aromatic Ring: C-H stretching vibrations for the two aromatic protons would appear above 3000 cm⁻¹. The aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.

Carbon-Halogen Bonds: The stretching vibrations for C-F, C-Cl, and C-Br bonds would be found in the fingerprint region of the spectrum, typically at lower wavenumbers. The C-F stretch is usually the highest in frequency among the halogens, followed by C-Cl and C-Br.

Analysis of these vibrational modes helps confirm the presence of all key functional groups within the molecule.

Table 2: Predicted Characteristic Vibrational Frequencies for Benzene, 2-bromo-3-chloro-4-fluoro-1-nitro-

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Technique (Expected Intensity) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FTIR (Medium), Raman (Strong) |

| NO₂ Asymmetric Stretch | 1570 - 1520 | FTIR (Strong), Raman (Medium) |

| Aromatic C=C Stretch | 1610 - 1580 | FTIR (Variable), Raman (Strong) |

| NO₂ Symmetric Stretch | 1360 - 1330 | FTIR (Strong), Raman (Strong) |

| C-F Stretch | 1250 - 1000 | FTIR (Strong), Raman (Weak) |

| C-Cl Stretch | 850 - 550 | FTIR (Strong), Raman (Strong) |

| C-Br Stretch | 680 - 515 | FTIR (Strong), Raman (Strong) |

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Patterns

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and, through analysis of its fragmentation patterns, valuable structural information.

For Benzene, 2-bromo-3-chloro-4-fluoro-1-nitro-, the mass spectrum would exhibit a complex molecular ion (M⁺) region due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic cluster of peaks for the molecular ion and any fragment ions containing these halogens. The primary fragmentation pathways would likely involve the loss of the nitro group or the halogen atoms. miamioh.edu

Common fragmentation processes for this molecule would include:

Loss of NO₂: [M - NO₂]⁺ is a very common fragmentation for nitroaromatic compounds.

Loss of Halogens: Cleavage of the C-Br, C-Cl, or C-F bonds to form [M - Br]⁺, [M - Cl]⁺, or [M - F]⁺ ions. The C-Br bond is typically the weakest and most likely to break first.

Loss of NO: Formation of [M - NO]⁺ is also possible.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. For Benzene, 2-bromo-3-chloro-4-fluoro-1-nitro-, HRMS would be able to distinguish its molecular formula, C₆H₂BrClFNO₂, from other potential formulas that might have the same nominal mass, thereby confirming its elemental composition.

Table 3: Predicted Isotopic Pattern and Major Fragments in Mass Spectrometry

| Ion/Fragment | Description | Predicted m/z (for most abundant isotopes ⁷⁹Br, ³⁵Cl) |

|---|---|---|

| [M]⁺ | Molecular Ion | 252.9 |

| [M+2]⁺ | Isotope Peak (⁸¹Br or ³⁷Cl) | 254.9 |

| [M+4]⁺ | Isotope Peak (⁸¹Br and ³⁷Cl) | 256.9 |

| [M-NO₂]⁺ | Loss of nitro group | 206.9 |

| [M-Br]⁺ | Loss of bromine radical | 174.0 |

| [M-Cl]⁺ | Loss of chlorine radical | 217.9 |

Note: The m/z values are calculated based on the most abundant isotopes. The full spectrum would show a complex cluster for each fragment containing Br and/or Cl.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Upon ionization, typically through electron impact (EI), the molecule will form a molecular ion peak (M+•). The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern for the molecular ion and any fragment containing these halogens. The relative abundances of these isotopic peaks can confirm the elemental composition of the ions.

The fragmentation of the molecular ion is expected to proceed through several key pathways, driven by the presence of the nitro group and the halogen substituents. The nitro group is a common site for initial fragmentation in nitroaromatic compounds.

Expected Fragmentation Pathways:

Loss of NO₂: A primary and often prominent fragmentation pathway for nitroaromatic compounds is the cleavage of the C-N bond, leading to the loss of a neutral nitrogen dioxide (NO₂) molecule. This results in a fragment ion corresponding to the [M - NO₂]⁺ ion.

Loss of NO: Another characteristic fragmentation is the loss of nitric oxide (NO), often followed by the subsequent loss of carbon monoxide (CO). This pathway involves rearrangement of the nitro group.

Halogen Loss: The carbon-halogen bonds can also undergo cleavage. The relative ease of cleavage for the halogens is typically I > Br > Cl > F. Therefore, the loss of a bromine radical (Br•) is a likely fragmentation event, leading to an [M - Br]⁺ ion. The subsequent loss of a chlorine radical (Cl•) from this fragment or directly from the molecular ion ([M - Cl]⁺) is also possible, though generally less favorable than bromine loss. The C-F bond is the strongest and least likely to cleave.

Combined Losses: Sequential losses of different fragments are also expected. For instance, the initial loss of NO₂ could be followed by the loss of a halogen, or vice versa.

By analyzing the masses and relative intensities of the fragment ions produced in the second stage of the mass spectrometer (MS2) from a selected precursor ion (e.g., the molecular ion), a detailed picture of the fragmentation cascade can be constructed. This provides valuable mechanistic insights into the gas-phase ion chemistry of the molecule and helps in the structural confirmation of unknown but related compounds.

Interactive Data Table: Predicted Major Fragment Ions in the MS/MS Spectrum of Benzene, 2-bromo-3-chloro-4-fluoro-1-nitro-

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Predicted Fragment m/z | Plausible Fragmentation Pathway |

|---|---|---|---|---|

| [M]+• | [M - NO₂]⁺ | NO₂ | [M - 46]⁺ | Cleavage of the C-N bond |

| [M]+• | [M - Br]⁺ | Br | [M - 79/81]⁺ | Cleavage of the C-Br bond |

| [M]+• | [M - Cl]⁺ | Cl | [M - 35/37]⁺ | Cleavage of the C-Cl bond |

| [M - NO₂]⁺ | [M - NO₂ - Br]⁺ | Br | [M - 46 - 79/81]⁺ | Sequential loss of NO₂ and Br |

| [M - NO₂]⁺ | [M - NO₂ - Cl]⁺ | Cl | [M - 46 - 35/37]⁺ | Sequential loss of NO₂ and Cl |

X-ray Crystallography for Precise Solid-State Structural Determination

The benzene ring is expected to be largely planar, although minor distortions may occur due to the steric and electronic effects of the bulky and electronegative substituents. The nitro group is also generally planar, but it may be twisted out of the plane of the benzene ring to relieve steric strain with the adjacent bromine atom. The degree of this torsion angle is a key structural parameter that influences the electronic properties of the molecule.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by a variety of non-covalent intermolecular interactions. mdpi.com For Benzene, 2-bromo-3-chloro-4-fluoro-1-nitro-, the following interactions are anticipated to play a significant role in the supramolecular assembly:

Halogen Bonding: The electron-deficient region on the halogen atoms (σ-hole), particularly bromine and chlorine, can interact favorably with electron-rich regions on adjacent molecules, such as the oxygen atoms of the nitro group. These halogen bonds (C-Br···O and C-Cl···O) are directional interactions that can significantly influence the crystal packing.

π-π Stacking: The electron-deficient nature of the nitro-substituted aromatic ring can promote π-π stacking interactions with neighboring rings. These interactions, which can be in a parallel-displaced or T-shaped arrangement, are a common feature in the crystal structures of aromatic compounds.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of the highly electronegative nitro group and halogen atoms. Dipole-dipole interactions will therefore play a role in the alignment of molecules within the crystal.

The interplay of these various intermolecular forces will determine the final crystal packing arrangement, influencing physical properties such as melting point and solubility. The analysis of crystal structures of similar compounds reveals that halogen bonds and π-π stacking are often the dominant forces in directing the self-assembly of halogenated nitroaromatics. researchgate.netrsc.org

Interactive Data Table: Expected Intermolecular Interactions in the Crystal Structure of Benzene, 2-bromo-3-chloro-4-fluoro-1-nitro-

| Interaction Type | Donor | Acceptor | Expected Geometric Features | Significance in Crystal Packing |

|---|---|---|---|---|

| Halogen Bonding | C-Br, C-Cl | O (nitro group) | Directional, with angles close to 180° | Major directional force |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Parallel-displaced or T-shaped | Contributes to close packing |

| Hydrogen Bonding | C-H (aromatic) | O (nitro group), F | Weak, but numerous | Stabilizes the overall structure |

| Dipole-Dipole | Molecule | Molecule | Antiparallel alignment of dipoles | Influences molecular orientation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

The UV-Vis spectrum of Benzene, 2-bromo-3-chloro-4-fluoro-1-nitro- is expected to exhibit characteristic absorption bands arising from electronic transitions within the molecule. The precise wavelengths and intensities of these absorptions are influenced by the electronic interplay between the nitro group, the halogen substituents, and the benzene ring.

Based on studies of similar nitroaromatic compounds, the UV-Vis spectrum is likely to be dominated by two main types of transitions: rsc.org

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For substituted benzenes, these transitions typically give rise to strong absorption bands. The presence of the nitro group, which is a strong chromophore, and the halogen auxochromes will cause a bathochromic (red) shift of these bands compared to unsubstituted benzene.

n → π* Transitions: This type of transition involves the excitation of a non-bonding electron (from the oxygen atoms of the nitro group) to a π* antibonding orbital. These transitions are generally weaker in intensity than π → π* transitions and appear at longer wavelengths.

The solvent used for the measurement can also influence the position of the absorption maxima (λ_max). Polar solvents can stabilize the excited state more than the ground state, leading to shifts in the absorption bands. For nitrobenzene (B124822), a bathochromic shift is observed in more polar solvents. stackexchange.com

The conjugation between the nitro group and the benzene ring is a key factor determining the energy of the electronic transitions. If the nitro group is twisted out of the plane of the ring due to steric hindrance from the adjacent bromine atom, the extent of conjugation will be reduced. This would likely result in a hypsochromic (blue) shift and a decrease in the intensity of the π → π* absorption band compared to a more planar analogue.

Interactive Data Table: Predicted UV-Vis Absorption Data for Benzene, 2-bromo-3-chloro-4-fluoro-1-nitro-

| Predicted λ_max (nm) | Transition Type | Expected Molar Absorptivity (ε) | Contributing Molecular Orbitals | Expected Solvent Effects |

|---|---|---|---|---|

| ~250-280 | π → π | High (e.g., >10,000 L mol⁻¹ cm⁻¹) | π (benzene ring) → π (nitrobenzene system) | Bathochromic shift in polar solvents |

| ~300-350 | n → π | Low (e.g., <1,000 L mol⁻¹ cm⁻¹) | n (nitro group) → π (nitrobenzene system) | Hypsochromic shift in polar solvents |

Synthetic Transformations and Derivatization Chemistry of Benzene, 2 Bromo 3 Chloro 4 Fluoro 1 Nitro

Selective Functional Group Interconversions

The strategic manipulation of the nitro and halogen substituents on the 2-bromo-3-chloro-4-fluoro-1-nitrobenzene ring is a key aspect of its derivatization chemistry. The distinct electronic properties and reactivity of these groups allow for selective transformations, providing access to a variety of functionalized intermediates.

The nitro group is a potent electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It is also a versatile functional handle that can be readily transformed into other functionalities, most notably an amino group. The reduction of the nitro group in 2-bromo-3-chloro-4-fluoro-1-nitrobenzene to the corresponding aniline, 2-bromo-3-chloro-4-fluoroaniline, is a pivotal transformation that opens up a vast landscape of further derivatization possibilities.

A variety of reducing agents can be employed for this transformation, with the choice of reagent being crucial to ensure chemoselectivity and avoid undesired side reactions, such as dehalogenation. Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and chemical reduction. wikipedia.org

Catalytic Hydrogenation: Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel with a hydrogen source is a widely used method for nitro group reduction. wikipedia.orgnih.gov However, care must be taken to control the reaction conditions to prevent the reductive cleavage of the carbon-halogen bonds, particularly the more labile carbon-bromine bond. The selectivity can often be tuned by adjusting the catalyst, solvent, temperature, and pressure. nih.gov

Chemical Reduction: Metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid, are effective for the reduction of nitroarenes. wikipedia.org These methods are often preferred when other reducible functional groups that are sensitive to catalytic hydrogenation are present. Sulfide salts, like sodium sulfide or ammonium polysulfide, can also be used for the selective reduction of nitro groups, especially in molecules containing multiple nitro groups. wikipedia.org

The resulting 2-bromo-3-chloro-4-fluoroaniline is a valuable intermediate for a multitude of subsequent reactions. The amino group can be diazotized and converted into a wide range of other substituents. Furthermore, the aniline can undergo N-alkylation, N-acylation, or participate in condensation reactions to form various heterocyclic systems.

| Reagent/Catalyst | Conditions | Product | Notes |